Cas no 30596-06-6 (Acetic acid,2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (9CI))
30596-06-6 structure
Product Name:Acetic acid,2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (9CI)
Numero CAS:30596-06-6
MF:C16H14O8S
MW:366.342564105988
CID:320271
PubChem ID:236781
Update Time:2025-04-19
Acetic acid,2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetic acid,2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (9CI)
- 2-[4-[4-(carboxymethoxy)phenyl]sulfonylphenoxy]acetic acid
- 2,2'-[sulfonylbis(benzene-4,1-diyloxy)]diacetic acid
- AC1L5XDC
- AC1Q5WQE
- Ambcb5157234
- bis-(4-carboxymethoxy-phenyl)-sulfone
- CBDivE_003779
- NSC39645
- Oprea1_760031
- NSC-39645
- Z56756134
- SMR000102402
- cid_236781
- AKOS001026758
- SR-01000197289
- CHEMBL1548308
- DTXSID50284898
- 30596-06-6
- HMS2421N09
- SCHEMBL10339161
- SR-01000197289-1
- 2-[4-[4-(2-hydroxy-2-oxoethyloxy)phenyl]sulfonylphenoxy]ethanoic acid
- BDBM55345
- MLS000105521
-
- Inchi: 1S/C16H14O8S/c17-15(18)9-23-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)24-10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
- Chiave InChI: MWTGMPRNUBZHCH-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(=CC=1)OCC(=O)O)(C1C=CC(=CC=1)OCC(=O)O)(=O)=O
Proprietà calcolate
- Massa esatta: 366.04092
- Massa monoisotopica: 366.041
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 25
- Conta legami ruotabili: 8
- Complessità: 507
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 136Ų
Proprietà sperimentali
- Densità: 1.476
- Punto di ebollizione: 639.2°C at 760 mmHg
- Punto di infiammabilità: 340.4°C
- Indice di rifrazione: 1.606
- PSA: 127.2
- LogP: 2.52700
Acetic acid,2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (9CI) Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
30596-06-6 (Acetic acid,2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso